molecular formula C13H19NO5 B14618291 4-Methylpentan-1-ol;4-nitrobenzoic acid CAS No. 59302-13-5

4-Methylpentan-1-ol;4-nitrobenzoic acid

Cat. No.: B14618291
CAS No.: 59302-13-5
M. Wt: 269.29 g/mol
InChI Key: MWSPRPBIFOAUMM-UHFFFAOYSA-N
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Description

4-Methylpentan-1-ol and 4-nitrobenzoic acid are two distinct chemical compounds. 4-Methylpentan-1-ol is a primary alcohol with the molecular formula C6H14O, while 4-nitrobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H5NO4. These compounds are used in various chemical reactions and have applications in different fields.

Preparation Methods

4-Methylpentan-1-ol

4-Methylpentan-1-ol can be synthesized through the reduction of 4-methylpentanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

4-Nitrobenzoic Acid

4-Nitrobenzoic acid is commonly prepared by the nitration of methyl benzoate followed by hydrolysis. The nitration involves treating methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of methyl 4-nitrobenzoate. This intermediate is then hydrolyzed using sodium hydroxide to yield 4-nitrobenzoic acid .

Chemical Reactions Analysis

4-Methylpentan-1-ol

    Oxidation: 4-Methylpentan-1-ol can be oxidized to 4-methylpentanal using mild oxidizing agents like pyridinium chlorochromate (PCC).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2).

4-Nitrobenzoic Acid

    Reduction: 4-Nitrobenzoic acid can be reduced to 4-aminobenzoic acid using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Esterification: It can react with alcohols in the presence of an acid catalyst to form esters, such as methyl 4-nitrobenzoate.

Scientific Research Applications

4-Methylpentan-1-ol

4-Nitrobenzoic Acid

Mechanism of Action

4-Methylpentan-1-ol

The primary alcohol group in 4-Methylpentan-1-ol allows it to participate in various biochemical reactions, including oxidation and esterification. It acts as a substrate for enzymes involved in alcohol metabolism.

4-Nitrobenzoic Acid

The nitro group in 4-nitrobenzoic acid makes it a strong electron-withdrawing group, influencing its reactivity in electrophilic aromatic substitution reactions. It can also undergo reduction to form amines, which are important intermediates in pharmaceutical synthesis .

Comparison with Similar Compounds

4-Methylpentan-1-ol

4-Nitrobenzoic Acid

Properties

CAS No.

59302-13-5

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

4-methylpentan-1-ol;4-nitrobenzoic acid

InChI

InChI=1S/C7H5NO4.C6H14O/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-6(2)4-3-5-7/h1-4H,(H,9,10);6-7H,3-5H2,1-2H3

InChI Key

MWSPRPBIFOAUMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCO.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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